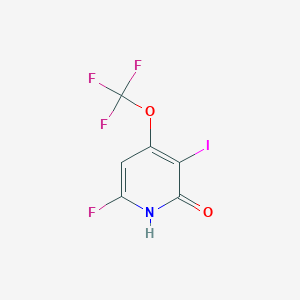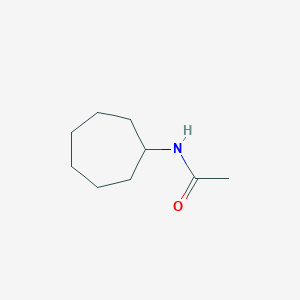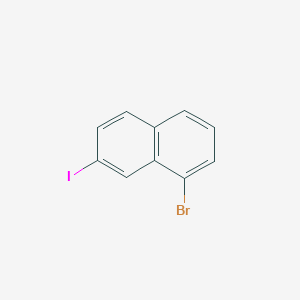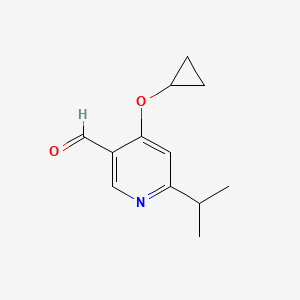![molecular formula C27H17Cl2N3 B14803693 N,N'-bis[(E)-(2-chlorophenyl)methylidene]acridine-3,6-diamine](/img/structure/B14803693.png)
N,N'-bis[(E)-(2-chlorophenyl)methylidene]acridine-3,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-bis(2-chlorobenzylidene)-3,6-acridinediamine is a chemical compound known for its unique structure and properties It belongs to the class of Schiff bases, which are typically formed by the condensation of primary amines with carbonyl compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(2-chlorobenzylidene)-3,6-acridinediamine typically involves the condensation reaction between 2-chlorobenzaldehyde and 3,6-diaminoacridine. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for N,N’-bis(2-chlorobenzylidene)-3,6-acridinediamine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N,N’-bis(2-chlorobenzylidene)-3,6-acridinediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized acridine derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N,N’-bis(2-chlorobenzylidene)-3,6-acridinediamine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metal ions.
Biology: The compound has shown potential as an antimicrobial agent, exhibiting activity against certain bacterial and fungal strains.
Medicine: Research is ongoing to explore its potential as an anticancer agent, due to its ability to interact with DNA and inhibit cell proliferation.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N,N’-bis(2-chlorobenzylidene)-3,6-acridinediamine involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, which can lead to the inhibition of cell proliferation. Additionally, it can form complexes with metal ions, which may enhance its biological activity.
Comparison with Similar Compounds
Similar Compounds
- N,N’-bis(2-chlorobenzylidene)-1,4-phenylenediamine
- N,N’-bis(2-chlorobenzylidene)cyclohexane-1,2-diamine
- N,N’-bis(2-chlorobenzylidene)ethylenediamine
Uniqueness
N,N’-bis(2-chlorobenzylidene)-3,6-acridinediamine is unique due to its acridine core, which imparts distinct chemical and biological properties. This sets it apart from other similar compounds, which may have different core structures and, consequently, different reactivity and applications.
Properties
Molecular Formula |
C27H17Cl2N3 |
|---|---|
Molecular Weight |
454.3 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-N-[6-[(2-chlorophenyl)methylideneamino]acridin-3-yl]methanimine |
InChI |
InChI=1S/C27H17Cl2N3/c28-24-7-3-1-5-20(24)16-30-22-11-9-18-13-19-10-12-23(15-27(19)32-26(18)14-22)31-17-21-6-2-4-8-25(21)29/h1-17H |
InChI Key |
VXBTUAKVXPDDOO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=CC3=C(C=C2)C=C4C=CC(=CC4=N3)N=CC5=CC=CC=C5Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 3-methyl-2-[(1E)-1-{2-[(3-nitrophenyl)carbonyl]hydrazinylidene}ethyl]butanoate](/img/structure/B14803618.png)
![tert-butyl N-[1-[(5-methyl-6-oxo-7H-benzo[d][1]benzazepin-7-yl)amino]-1-oxopropan-2-yl]carbamate](/img/structure/B14803624.png)
![N,N-dimethyl-2-[[(1S,2S)-1,7,7-trimethyl-2-phenyl-2-bicyclo[2.2.1]heptanyl]oxy]ethanamine](/img/structure/B14803628.png)
![(10S,13S)-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B14803633.png)


![4-Bromonaphthalen-1-yl [(1-bromonaphthalen-2-yl)oxy]acetate](/img/structure/B14803648.png)

![2-[4-(2-Fluorophenyl)piperazin-1-yl]-6-methylpyrimidin-4-amine](/img/structure/B14803652.png)

![3-[(2-Methylpropan-2-yl)oxycarbonyl]-7-phenylmethoxycarbonyl-3,7-diazabicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B14803674.png)
![1-[(2S,4bS,8R)-6-hydroxy-8-(hydroxymethyl)-2,4b,8-trimethyl-4,4a,5,6,7,8a,9,10-octahydro-3H-phenanthren-2-yl]ethane-1,2-diol](/img/structure/B14803679.png)


